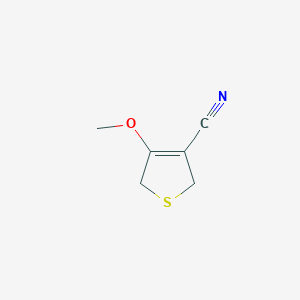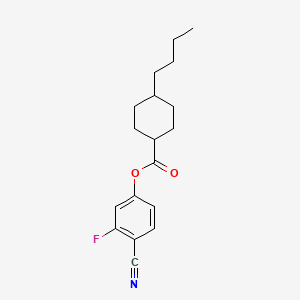
trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate: is an organic compound with the molecular formula C18H22FNO2 This compound is notable for its unique structural features, which include a cyano group, a fluorine atom, and a butyl-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-butylcyclohexanecarboxylic acid with trans-4-cyano-3-fluorophenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cyano group in trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate can undergo oxidation to form carboxylic acids or amides under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyano and fluorine substituents on biological activity. It may serve as a model compound in the design of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the cyano group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its structural features contribute to the desired optical properties of liquid crystal materials.
Mechanism of Action
The mechanism by which trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate exerts its effects depends on its specific application. In biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the butylcyclohexane moiety can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-pentylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-hexylcyclohexanecarboxylate
Uniqueness
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is unique due to its specific combination of functional groups and the length of the butyl chain. This combination imparts distinct physical and chemical properties, such as solubility, reactivity, and interaction with biological targets, which can be fine-tuned for specific applications.
Properties
Molecular Formula |
C18H22FNO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |
InChI Key |
ZELJAGIJMDOIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
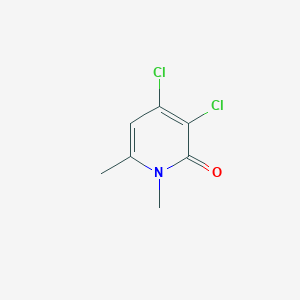
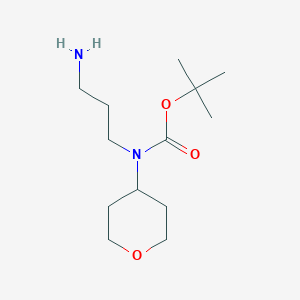

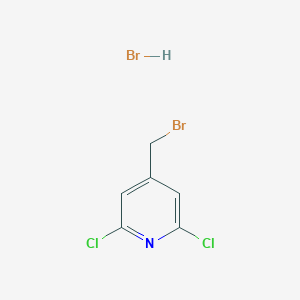
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
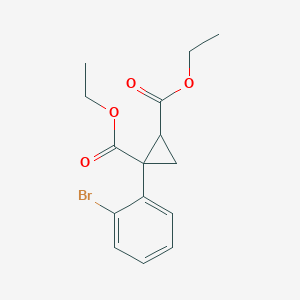
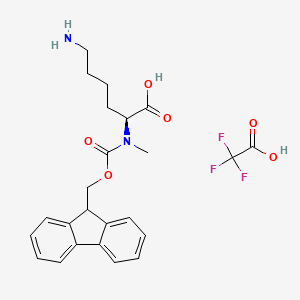
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
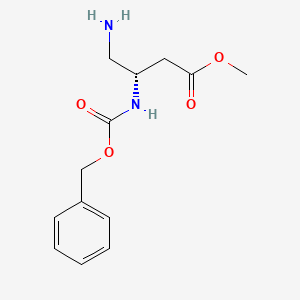
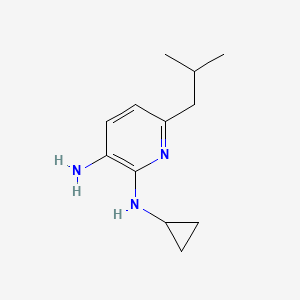
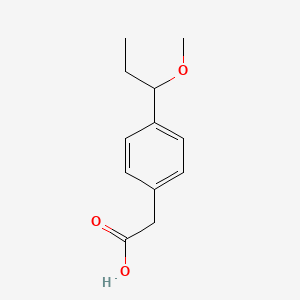
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
